molecular formula C21H18N6O5S B2939619 6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852152-67-1

6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2939619
CAS No.: 852152-67-1
M. Wt: 466.47
InChI Key: IAZOKIXFYLKFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine-2,4(1H,3H)-dione core substituted at the 6-position with a methyl group linked to a 4H-1,2,4-triazole ring. The triazole moiety is further functionalized with a 3-methoxyphenyl group at position 4 and a 3-nitrobenzylthio group at position 3. The sulfur atom in the benzylthio group may facilitate hydrogen bonding or hydrophobic interactions in biological systems.

Properties

CAS No.

852152-67-1

Molecular Formula

C21H18N6O5S

Molecular Weight

466.47

IUPAC Name

6-[[4-(3-methoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H18N6O5S/c1-32-17-7-3-5-15(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-4-2-6-16(8-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29)

InChI Key

IAZOKIXFYLKFDG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-((4-(3-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that features a triazole ring and a pyrimidine moiety. Its molecular formula is C21H18N6O5SC_{21}H_{18}N_{6}O_{5}S with a molecular weight of approximately 466.5 g/mol. The intricate structure suggests potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.

Structural Features

The compound contains several functional groups:

  • Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing biological interactions.
  • Pyrimidine Ring : Often associated with nucleic acid structures and can influence the compound's pharmacological profile.
  • Methoxy and Nitro Groups : These substituents may enhance lipophilicity and modulate biological activity.

Biological Activity Overview

Research indicates that compounds with triazole and pyrimidine structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many derivatives show effectiveness against bacterial and fungal infections.
  • Anticancer Activity : Certain triazole-containing compounds have been demonstrated to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Potential interactions with various enzymes could lead to therapeutic applications.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The triazole moiety can act as a bioisostere for amides, potentially inhibiting enzymes involved in cancer progression or microbial resistance .
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, suggesting that this compound may have similar properties .
  • Interaction with Receptors : The presence of functional groups may facilitate binding to specific receptors or enzymes, altering their activity.

Case Studies

  • Anticancer Activity :
    • A study on related triazole derivatives demonstrated selective cytotoxic effects on melanoma cells compared to normal cells, indicating the potential for similar effects in the compound of interest .
    • In vitro assays revealed that modifications in the triazole structure can significantly impact anticancer efficacy.
  • Antimicrobial Properties :
    • Compounds containing triazole rings have been reported to possess antimicrobial activities against various pathogens. The presence of the nitro group may enhance this effect due to its electron-withdrawing properties .

Comparative Analysis

A comparison of structurally similar compounds can provide insights into the biological activity of the target compound:

Compound NameStructure FeaturesBiological Activity
1-[3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol]Contains nitrophenyl and thiazole ringsAntimicrobial properties
2-[[(5-amino-1H-1,2,4-triazol)]thio]-N-(2-bromo-4-nitrophenyl)acetamideFeatures triazole and thioether groupsAntifungal activity
5-(5-nitro-thiophenes)Contains nitro and thiophene moietiesAnticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with related pyrimidine-dione derivatives:

Compound Core Structure Substituents Synthesis Method Reported Bioactivity Reference
Target Compound Pyrimidine-2,4(1H,3H)-dione 3-Methoxyphenyl, 3-nitrobenzylthio Likely involves triazole cyclization and alkylation (inferred from analogs) Not explicitly reported; nitro groups often correlate with antimicrobial activity
5-((2-Aminothiazol-5-yl)(4-Chlorophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4(1H,3H)-dione 2-Aminothiazol-5-yl, 4-chlorophenyl Catalyst-free aqueous ethanol-mediated synthesis; recrystallization Not reported; chlorophenyl groups may enhance antibacterial potency
5-Methyl-6-(2-Methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione 2-Methylthiazole, phenyl Reaction of α-bromoacetyl precursor with thioacetamide; alkylation with benzyl groups Superior activity against Staphylococcus aureus (vs. Metronidazole, Streptomycin)
1-{[3-Aryl-1,2,4-Oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione Oxadiazole, benzyl Cyclocondensation with POCl₃; alkylation of hydrazides Broad-spectrum antimicrobial activity (oxadiazole groups enhance target specificity)

Key Structural and Functional Insights

Core Modifications: The target compound’s pyrimidine-2,4-dione core is simpler than the thieno[2,3-d]pyrimidine-2,4-dione derivatives in and , which incorporate fused thiophene rings. This reduces steric hindrance but may limit π-π stacking interactions in biological targets .

Substituent Effects: The 3-nitrobenzylthio group distinguishes the target from analogs like the 4-chlorophenyl () or 2-methylthiazole () substituents. Methoxy vs.

Synthetic Complexity: The catalyst-free synthesis of ’s compound suggests higher efficiency compared to the multi-step alkylation and cyclocondensation required for thieno-pyrimidine derivatives (). However, nitro-group introduction (as in the target) may necessitate controlled conditions to avoid byproducts .

Biological Activity Trends: Compounds with thiazole or oxadiazole substituents () exhibit pronounced antimicrobial activity, likely due to their ability to disrupt bacterial cell walls or enzyme function. The target’s nitro group may confer similar properties, but its efficacy remains speculative without direct data .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing derivatives of pyrimidine-2,4-dione fused with triazole-thioether scaffolds?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursor hydrazides with carbonylating agents (e.g., 1,1’-carbonyldiimidazole) followed by alkylation with benzyl chlorides or chloroacetamides. For example, alkylation of 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione with substituted benzyl chlorides in DMF/K₂CO₃ yields 1-alkyl derivatives . Phosphorous oxychloride is often used for cyclization, with subsequent hydrolysis to stabilize intermediates .

Q. How are structural analogs of this compound characterized for purity and regioselectivity?

  • Methodological Answer : Use a combination of ¹H NMR (e.g., δ 2.67 ppm for CH₃ groups, δ 7.27–7.57 ppm for aromatic protons) and LC/MS (e.g., MH⁺ peaks at m/z 356) to confirm regioselectivity and purity . Column chromatography (C18, 100×4 mm) is recommended for isolating intermediates, with elution cycles optimized to 25 minutes to resolve closely related byproducts .

Q. What preliminary biological screening protocols are used for triazole-pyrimidine dione derivatives?

  • Methodological Answer : Screen against Gram-positive bacteria (e.g., Staphylococcus aureus) using disk diffusion assays, comparing zones of inhibition to reference drugs like Metronidazole and Streptomycin. Derivatives with a 3-nitrobenzylthio group often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the electronic properties of the triazole-thioether moiety for enhanced bioactivity?

  • Methodological Answer : Perform quantum chemical calculations (DFT/B3LYP/6-31G**) to model charge distribution and frontier molecular orbitals. For example, the electron-withdrawing nitro group on the benzylthio substituent increases electrophilicity at the triazole ring, enhancing interactions with bacterial enzyme active sites . Validate predictions with Hammett σ constants and correlate with experimental IC₅₀ values.

Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar analogs?

  • Methodological Answer : Cross-validate assays using standardized MIC (Minimum Inhibitory Concentration) protocols and adjust for solvent effects (e.g., DMSO vs. aqueous buffers). For instance, 1-alkyl derivatives with bulkier substituents may show reduced activity in broth dilution assays due to solubility limitations, despite strong disk diffusion results . Use statistical tools like ANOVA to isolate variables (e.g., substituent polarity vs. steric effects).

Q. How can reaction conditions be optimized to minimize byproducts during alkylation of the triazole ring?

  • Methodological Answer : Screen solvents (DMF vs. acetonitrile) and bases (K₂CO₃ vs. Cs₂CO₃) to improve yield. For example, DMF increases solubility of the triazole intermediate, reducing dimerization byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quench with ice water to prevent over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.